molecular formula C2HF3N2O2S B13423320 N-Cyano-trifluoromethylsulfonamide

N-Cyano-trifluoromethylsulfonamide

Cat. No.: B13423320
M. Wt: 174.10 g/mol
InChI Key: JYRVOKQMYLFJPY-UHFFFAOYSA-N
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Description

N-cyano-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the family of trifluoromethanesulfonamides. These compounds are known for their strong electron-withdrawing properties and high NH-acidity, making them valuable in various chemical reactions and applications . N-cyano-1,1,1-trifluoromethanesulfonamide is particularly notable for its use as a reagent and catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-cyano-1,1,1-trifluoromethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyano-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-cyano-1,1,1-trifluoromethanesulfonamide include cyanogen bromide, dichloromethane, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving N-cyano-1,1,1-trifluoromethanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted compounds, while addition reactions can produce oxy-methylated products .

Mechanism of Action

The mechanism by which N-cyano-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound can act as a catalyst by lowering the activation energy of reactions and increasing reaction rates .

Comparison with Similar Compounds

Properties

Molecular Formula

C2HF3N2O2S

Molecular Weight

174.10 g/mol

IUPAC Name

N-cyano-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H

InChI Key

JYRVOKQMYLFJPY-UHFFFAOYSA-N

Canonical SMILES

C(#N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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